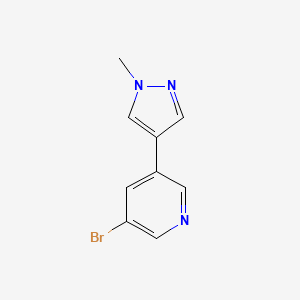
1H-2-Benzopyran-1-ol, 3,4-dihydro-
Vue d'ensemble
Description
1H-2-Benzopyran-1-ol, 3,4-dihydro- is a chemical compound with the molecular formula C9H10O2Benzopyrans are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-2-Benzopyran-1-ol, 3,4-dihydro- can be synthesized through several methods. One common method involves the reduction of isochromanone using sodium borohydride (NaBH4) in methanol. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods: Industrial production of 1H-2-Benzopyran-1-ol, 3,4-dihydro- often involves catalytic hydrogenation of isochromanone. This process uses a palladium on carbon (Pd/C) catalyst under hydrogen gas (H2) at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-2-Benzopyran-1-ol, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isochromanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form dihydrobenzopyran using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in dichloromethane (CH2Cl2) at room temperature.
Major Products:
Oxidation: Isochromanone.
Reduction: Dihydrobenzopyran.
Substitution: Isochroman derivatives with various functional groups
Applications De Recherche Scientifique
1H-2-Benzopyran-1-ol, 3,4-dihydro- has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1H-2-Benzopyran-1-ol, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate various signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in these processes .
Comparaison Avec Des Composés Similaires
1H-2-Benzopyran-1-ol, 3,4-dihydro- can be compared with other similar compounds, such as:
Isochromanone: An oxidized form of 1H-2-Benzopyran-1-ol, 3,4-dihydro- with different chemical properties and reactivity.
Dihydrobenzopyran: A reduced form with distinct biological activities and applications.
Mellein: A natural isocoumarin with similar structural features but different biological activities.
Uniqueness: 1H-2-Benzopyran-1-ol, 3,4-dihydro- is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
3,4-dihydro-1H-isochromen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9-10H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWRVBVKPCBBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545036 | |
| Record name | 3,4-Dihydro-1H-2-benzopyran-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95033-78-6 | |
| Record name | 3,4-Dihydro-1H-2-benzopyran-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate](/img/structure/B3059097.png)



![1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3059108.png)
![N'-[[4-(diethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide](/img/structure/B3059109.png)








